

Spectral Data of Mutabiloside: A Technical Guide

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Compound of Interest		
Compound Name:	Mutabiloside	
Cat. No.:	B15595067	Get Quote

Disclaimer: Despite extensive searches, a specific scientific publication detailing the isolation and characterization of a compound named "**Mutabiloside**" could not be located. Therefore, this guide presents a comprehensive overview of the spectral data and experimental protocols for a representative triterpenoid glycoside, Nobiliside A, isolated from the sea cucumber Holothuria nobilis. This information is intended to serve as a detailed example for researchers, scientists, and drug development professionals interested in the characterization of this class of compounds.

Introduction to Triterpenoid Glycosides from Holothuria

Sea cucumbers of the genus Holothuria are a rich source of structurally diverse triterpenoid glycosides. These compounds are of significant interest to the scientific community due to their wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. The structural elucidation of these complex natural products relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

This guide provides a detailed look at the spectral data and the methodologies used to characterize Nobiliside A, a representative triterpenoid glycoside.

Spectral Data for Nobiliside A

The following tables summarize the key quantitative spectral data obtained for Nobiliside A.



NMR Spectral Data

Table 1: 1H and ^{13}C NMR Data for Nobiliside A (500 MHz, C_5D_5N)



Aglycone 1 35.8 1.05, 1.85 m 2 27.8 1.80 m 3 88.9 3.25 dd (11.5, 4.0) 4 39.5 - 5 52.6 0.85 m 6 21.3 1.95, 2.05 m 7 119.8 5.70 br s 8 145.8 - 9 145.1 - 10 40.5 - 11 115.5 6.15 br s 12 39.9 2.10, 2.20 m 13 46.2 - 14 52.8 -	
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12 39.9 2.10, 2.20 m 13 46.2 - 14 52.8 -	
13 46.2 - 14 52.8 -	
14 52.8 -	
15 30.9 1.50, 1.60 m	
16 35.1 1.65, 1.75 m	
17 84.5 4.95 t (7.0)	
18 21.1 1.80 s	
19 21.0 1.05 s	
20 82.5 -	
21 27.5 2.00 s	
22 130.2 6.05 d (15.5)	



23	129.5	6.35 dd (15.5, 10.0)
24	135.8	6.20 d (10.0)
25	145.8	-
26	20.1	1.85 s
27	20.1	1.85 s
30	28.1	1.20 s
31	28.1	1.25 s
32	16.2	1.00 s
Xylose		
1'	106.5	4.85 d (7.5)
2'	77.8	4.05 t (8.0)
3'	76.5	4.20 t (8.5)
4'	71.5	4.15 t (8.0)
5'	67.0	3.80 m, 4.30 dd (11.0, 5.0)

Data obtained from a representative publication on Holothuria glycosides.

Mass Spectrometry (MS) Data

Table 2: High-Resolution Mass Spectrometry Data for Nobiliside A

lon	Calculated m/z	Found m/z
[M+Na]+	653.3979	653.3975

Infrared (IR) Spectral Data

Table 3: Key Infrared Absorption Bands for Nobiliside A



Wavenumber (cm ⁻¹)	Intensity	Assignment
3420	Strong, Broad	O-H stretching (hydroxyl groups)
2925	Medium	C-H stretching (aliphatic)
1640	Medium	C=C stretching (alkene)
1075	Strong	C-O stretching (glycosidic bond)

Experimental Protocols

The following sections detail the general methodologies employed for the isolation and spectroscopic analysis of triterpenoid glycosides like Nobiliside A.

Extraction and Isolation

- Sample Collection and Preparation: Specimens of the sea cucumber are collected and immediately preserved. The body walls are typically separated, minced, and then freezedried.
- Extraction: The dried and powdered material is exhaustively extracted with a solvent system, commonly 70% ethanol, at room temperature.
- Solvent Partitioning: The resulting extract is concentrated under reduced pressure and then
 partitioned between water and n-butanol. The n-butanol layer, which contains the glycosides,
 is collected.
- Chromatographic Separation: The n-butanol extract is subjected to multiple steps of column chromatography. A common sequence involves:
 - Silica gel chromatography with a gradient elution system (e.g., chloroform-methanolwater).
 - Reversed-phase (C18) column chromatography with a gradient of methanol in water.



 Final Purification: Final purification of individual glycosides is typically achieved using highperformance liquid chromatography (HPLC) on a reversed-phase column.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Instrumentation: NMR spectra are recorded on a high-field spectrometer, such as a Bruker Avance 500 MHz instrument.
 - Sample Preparation: Samples are dissolved in a deuterated solvent, typically pyridine-d₅
 (C₅D₅N), which is well-suited for dissolving polar glycosides.
 - Data Acquisition: A standard suite of 1D and 2D NMR experiments is performed to fully elucidate the structure. This includes:
 - ¹H NMR for proton chemical shifts and coupling constants.
 - ¹3C NMR for carbon chemical shifts.
 - 2D experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which are crucial for connecting the aglycone and sugar moieties.
- Mass Spectrometry (MS):
 - Instrumentation: High-resolution mass spectra are typically acquired on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.
 - Analysis Mode: ESI-MS is usually run in the positive ion mode to observe protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺, which helps in determining the molecular formula.
- Infrared (IR) Spectroscopy:

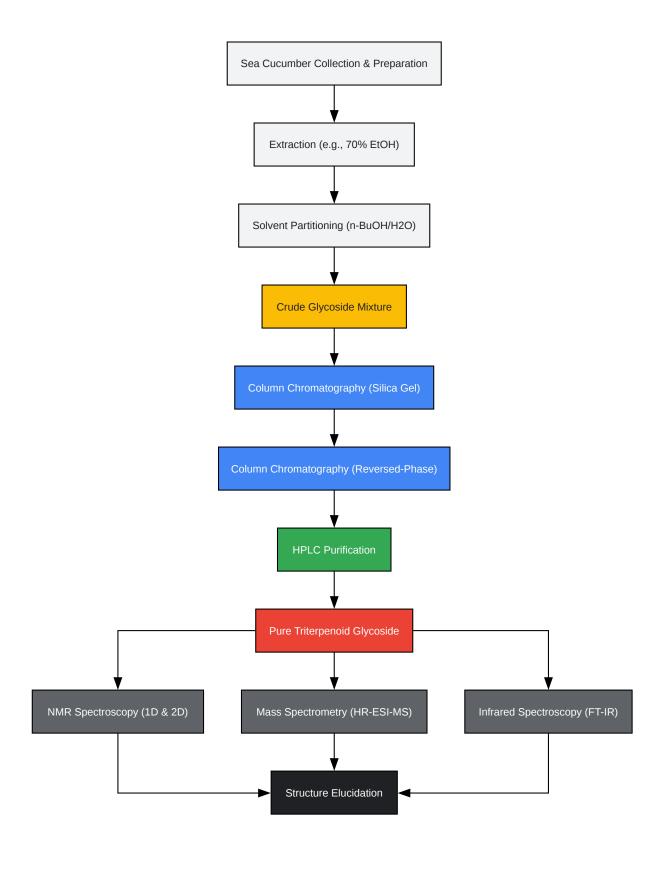


- Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FT-IR) spectrometer.
- Sample Preparation: The sample is typically prepared as a KBr (potassium bromide) disc.
 A small amount of the compound is mixed with dry KBr powder and pressed into a thin, transparent pellet.
- Data Acquisition: The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹) to identify key functional groups.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and structural elucidation of triterpenoid glycosides from sea cucumbers.





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Figure 1. General workflow for the isolation and structural elucidation of triterpenoid glycosides.



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